In-Depth Technical Guide: Synthesis and Characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
In-Depth Technical Guide: Synthesis and Characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable building block for further chemical exploration. This document details the well-established Gould-Jacobs reaction for its synthesis, followed by a discussion of its structural elucidation through modern spectroscopic techniques.
Introduction: The Significance of Quinolines
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the scientific community. First isolated from coal tar in 1834, the quinoline nucleus is a cornerstone in the development of a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The functionalization of the quinoline ring system allows for the fine-tuning of its biological activity, making the synthesis of novel derivatives a key focus in medicinal chemistry. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, in particular, presents multiple points for chemical modification, including the carboxylic acid, the hydroxyl group, and the aromatic ring, rendering it a versatile intermediate for the synthesis of more complex molecules.
Synthetic Pathway: A Two-Step Approach
The synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is most effectively achieved through a two-step process. The initial step involves the synthesis of its ethyl ester precursor, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, via the Gould-Jacobs reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
The Gould-Jacobs reaction is a robust and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1][2] It involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[1][3]
Reaction Scheme:
Figure 1: The Gould-Jacobs reaction pathway for the synthesis of the ethyl ester precursor.
Experimental Protocol:
Materials:
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2-Methoxyaniline (2-Anisidine)
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Diethyl ethoxymethylenemalonate
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Dowtherm A (high-boiling point solvent)
-
Pentane
-
Hexane
Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL).[4][5]
-
Heat the reaction mixture to 250 °C in a sand bath and maintain this temperature overnight.[4][5]
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled reaction mixture with pentane (750 mL) to precipitate the product.[4][5]
-
Collect the solid product by filtration and wash it thoroughly with hexane to remove any residual Dowtherm A and other impurities.[4][5]
-
Dry the resulting solid to obtain ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
Expected Outcome: This procedure typically affords the target ethyl ester as a solid with a yield of approximately 64%.[4][5]
Step 2: Hydrolysis of the Ethyl Ester to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions followed by acidification.
Reaction Scheme:
Figure 2: The hydrolysis of the ethyl ester to the final carboxylic acid product.
Experimental Protocol:
Materials:
-
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the product precipitates out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the product thoroughly to yield 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid.
Characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic properties of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid.
Table 1: Physical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol [6] |
| Appearance | Solid[6] |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 220.06044, Predicted [M-H]⁻: 218.04588[7] |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the aromatic rings and the methoxy carbon will also have distinct chemical shifts.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration from the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Additionally, C-O stretching and aromatic C-H and C=C stretching vibrations will be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The predicted m/z value for the protonated molecule ([M+H]⁺) is 220.06044.[7]
Experimental Workflow and Data Interpretation
Figure 3: A comprehensive workflow from synthesis to characterization.
Conclusion and Future Perspectives
This guide has outlined a reliable and well-documented synthetic route for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. The Gould-Jacobs reaction provides an efficient means to construct the core quinoline scaffold, followed by a straightforward hydrolysis to yield the target molecule. The characterization techniques described are standard in the field of organic chemistry and are crucial for verifying the structure and purity of the final product.
The availability of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications. Further research could focus on the derivatization of the carboxylic acid and hydroxyl functionalities to explore structure-activity relationships and identify new lead compounds for drug discovery programs.
References
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
Merck Index. Gould-Jacobs Reaction. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
PubChem. 4-hydroxy-8-methoxyquinoline-3-carboxylic acid. Available at: [Link]
-
Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. Available at: [Link]
Sources
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- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]
- 5. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]
- 6. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid AldrichCPR 280027-18-1 [sigmaaldrich.com]
- 7. PubChemLite - 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4) [pubchemlite.lcsb.uni.lu]
